Methyl 2-(4-fluoro-3-methylphenyl)-2-[(5-methylfuran-2-carbonyl)amino]acetate
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Overview
Description
Methyl 2-(4-fluoro-3-methylphenyl)-2-[(5-methylfuran-2-carbonyl)amino]acetate is a synthetic organic compound characterized by its complex structure, which includes a fluorinated aromatic ring, a furan ring, and an ester functional group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-fluoro-3-methylphenyl)-2-[(5-methylfuran-2-carbonyl)amino]acetate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the amide bond: This can be achieved by reacting 4-fluoro-3-methylaniline with 5-methylfuran-2-carbonyl chloride in the presence of a base such as triethylamine.
Esterification: The resulting amide is then esterified with methyl bromoacetate under basic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation to form various furan derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products:
Oxidation: Oxidized furan derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Methyl 2-(4-fluoro-3-methylphenyl)-2-[(5-methylfuran-2-carbonyl)amino]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-(4-fluoro-3-methylphenyl)-2-[(5-methylfuran-2-carbonyl)amino]acetate depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The fluorinated aromatic ring and the furan moiety can enhance its binding affinity and specificity towards certain biological targets, influencing pathways involved in inflammation or cell proliferation.
Comparison with Similar Compounds
- Methyl 2-(4-chloro-3-methylphenyl)-2-[(5-methylfuran-2-carbonyl)amino]acetate
- Methyl 2-(4-fluoro-3-methylphenyl)-2-[(5-methylthiophene-2-carbonyl)amino]acetate
Comparison:
- Fluorine vs. Chlorine: The presence of fluorine in Methyl 2-(4-fluoro-3-methylphenyl)-2-[(5-methylfuran-2-carbonyl)amino]acetate can significantly alter its electronic properties and biological activity compared to its chlorine analog.
- Furan vs. Thiophene: The furan ring in the compound can influence its reactivity and interaction with biological targets differently compared to a thiophene ring.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
methyl 2-(4-fluoro-3-methylphenyl)-2-[(5-methylfuran-2-carbonyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO4/c1-9-8-11(5-6-12(9)17)14(16(20)21-3)18-15(19)13-7-4-10(2)22-13/h4-8,14H,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXDLJGHTRBUIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC(C2=CC(=C(C=C2)F)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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